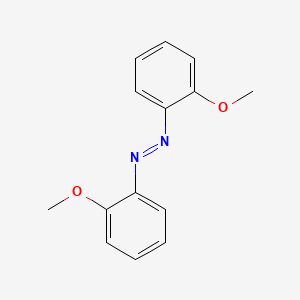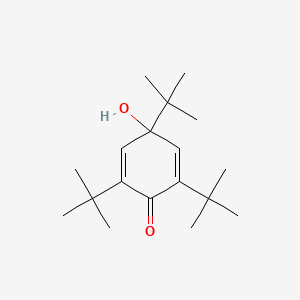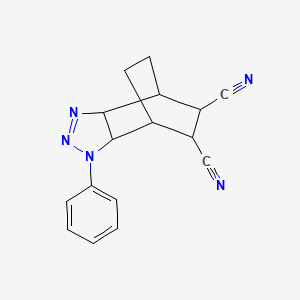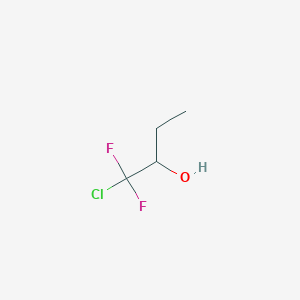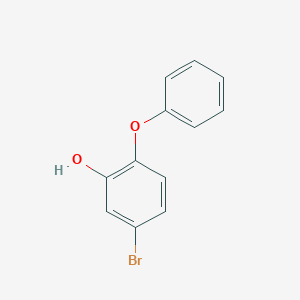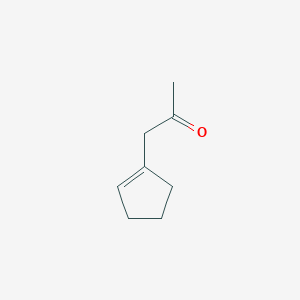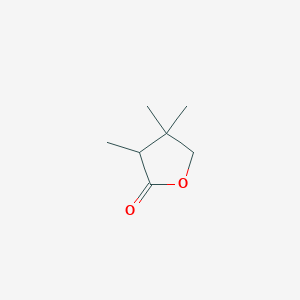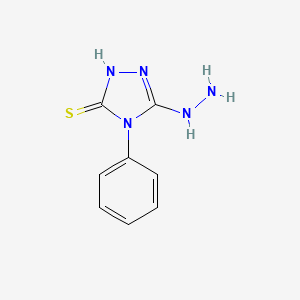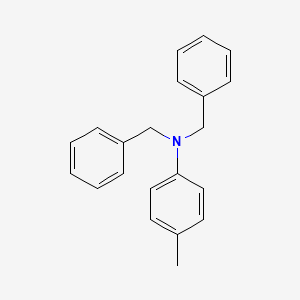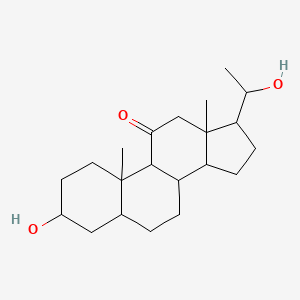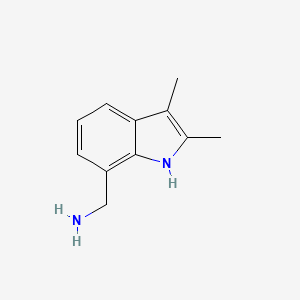![molecular formula C30H18 B14743688 Dibenzo[c,m]pentaphene CAS No. 222-51-5](/img/structure/B14743688.png)
Dibenzo[c,m]pentaphene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dibenzo[c,m]pentaphene is a polycyclic aromatic hydrocarbon with the molecular formula C₃₀H₁₈ It is composed of multiple fused benzene rings, forming a large, planar structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dibenzo[c,m]pentaphene can be synthesized through oxidative cyclodehydrogenation of oligophenylene precursors. This reaction typically involves the use of strong oxidizing agents such as ferric chloride (FeCl₃) under an inert atmosphere . The reaction conditions often require elevated temperatures to facilitate the formation of the polycyclic structure.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Dibenzo[c,m]pentaphene undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Electrophilic substitution reactions can occur with reagents like bromine (Br₂) or nitric acid (HNO₃).
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in carbon tetrachloride (CCl₄).
Major Products Formed
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of partially hydrogenated derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
Dibenzo[c,m]pentaphene has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of larger polycyclic aromatic hydrocarbons and nanographenes.
Biology: Investigated for its potential interactions with biological macromolecules due to its planar structure.
Medicine: Explored for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the development of organic semiconductors and materials for electronic devices.
Mecanismo De Acción
The mechanism by which dibenzo[c,m]pentaphene exerts its effects involves its interaction with molecular targets through π-π stacking interactions. These interactions can influence the electronic properties of the compound, making it suitable for use in organic electronic devices. The pathways involved include electron transfer processes and the modulation of electronic band gaps .
Comparación Con Compuestos Similares
Similar Compounds
- Dibenzo[a,o]pentaphene
- Dibenzo[a,l]pentacene
- Dibenzo[a,c]pentacene
- Heptaphene
- Trinaphthylene
Uniqueness
Dibenzo[c,m]pentaphene is unique due to its specific arrangement of benzene rings, which results in distinct electronic properties. Compared to other similar compounds, it has a different molecular geometry that can lead to unique interactions and applications in various fields .
Propiedades
Número CAS |
222-51-5 |
|---|---|
Fórmula molecular |
C30H18 |
Peso molecular |
378.5 g/mol |
Nombre IUPAC |
heptacyclo[16.12.0.02,15.04,13.07,12.020,29.021,26]triaconta-1(30),2,4(13),5,7,9,11,14,16,18,20(29),21,23,25,27-pentadecaene |
InChI |
InChI=1S/C30H18/c1-3-7-25-19(5-1)9-11-21-17-29-23(15-27(21)25)13-14-24-16-28-22(18-30(24)29)12-10-20-6-2-4-8-26(20)28/h1-18H |
Clave InChI |
RQCIQCDYYKLUBE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC3=C2C=C4C=CC5=CC6=C(C=CC7=CC=CC=C76)C=C5C4=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


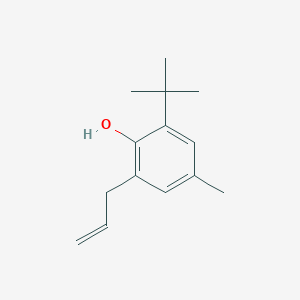
![(1s,3As,3br,5as,7ar,8as,8bs,8cs,10as)-8b,10a-dimethyl-7-oxooctadecahydrocyclopenta[a]cyclopropa[g]phenanthren-1-yl acetate](/img/structure/B14743622.png)
